3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile
Description
Properties
IUPAC Name |
3-[(pyrazin-2-ylamino)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-10-2-1-3-11(6-10)8-16-12-9-14-4-5-15-12/h1-6,9H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROVCMFTNIXVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The compound features a pyrazine ring connected to a benzonitrile moiety through an amino-methyl linker. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of pyrazine compounds, including this compound, exhibit significant antimicrobial activities. A study highlighted that certain pyrazine derivatives can inhibit bacterial growth, suggesting a potential application in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has shown cytotoxic effects against different cancer cell lines, including hypopharyngeal tumor cells. The compound's mechanism may involve the induction of apoptosis and modulation of specific signaling pathways associated with cancer cell proliferation .
This compound interacts with specific molecular targets within cells. It is believed to inhibit enzymes that play crucial roles in disease pathways, effectively modulating their activity. This interaction can lead to altered cellular functions, contributing to its therapeutic effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the pyrazine and benzonitrile rings can significantly impact biological activity. For example, modifications that enhance lipophilicity or improve binding affinity at target sites often lead to increased potency against cancer cells .
Case Studies
Scientific Research Applications
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Pyrazin-2-yl | Pyrazin-2-yl |
| Aminomethyl Group | Aminomethyl |
| Benzonitrile | Benzonitrile |
Biological Activities
Research indicates that 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Activity : In vitro studies indicate that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell growth | |
| Antimicrobial | Active against bacteria | |
| Anti-inflammatory | Reduces inflammation markers |
Case Study 1: Anticancer Efficacy
In a recent study, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis being confirmed through flow cytometry analysis. This positions the compound as a promising candidate for further development in cancer therapeutics.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating effective inhibition of bacterial growth. These findings suggest potential applications in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile with analogous compounds, focusing on structural features, synthesis routes, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Physicochemical Properties
Key Differentiators and Implications
Substituent Effects : Pyrazine (target) vs. pyrimidine () alters electronic properties and target selectivity.
Positional Isomerism : 3- vs. 4-substitution on benzonitrile affects steric interactions and binding affinity.
Functional Groups : Azides () enable modular synthesis, while fluorinated/cyclopropyl groups () enhance drug-like properties.
Preparation Methods
Synthesis of 3-(Bromomethyl)benzonitrile Intermediate
The key intermediate, 3-(bromomethyl)benzonitrile, can be synthesized by bromination of 3-methylbenzonitrile or via other halogenation methods. This intermediate serves as the electrophilic site for subsequent nucleophilic attack.
Nucleophilic Substitution with Pyrazin-2-ylamine
The nucleophilic substitution reaction involves reacting 3-(bromomethyl)benzonitrile with pyrazin-2-ylamine under controlled conditions, often in anhydrous polar aprotic solvents like dimethylformamide (DMF). The reaction is typically conducted under mild heating or microwave irradiation to enhance the rate and yield.
- Example conditions: Microwave irradiation at 100°C, 600 W for 10 minutes.
- Base such as potassium carbonate (K2CO3) is used to deprotonate the amine and promote nucleophilic substitution.
- Potassium iodide (KI) may be added as a catalyst to facilitate halide exchange and improve reaction kinetics.
Purification and Characterization
The crude product is precipitated by adding water or ice, filtered, and recrystallized from ethanol or other suitable solvents. Purification is often achieved by column chromatography on silica gel.
Characterization techniques include:
- Infrared spectroscopy (IR) to confirm functional groups (e.g., nitrile stretch around 2220 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to confirm the chemical environment of the aromatic and aminomethyl protons and carbons.
- Mass spectrometry (MS) to confirm molecular weight.
Experimental Data Summary
| Step | Reagents & Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| 1 | Bromination of 3-methylbenzonitrile to 3-(bromomethyl)benzonitrile | ~40-50 | Formation of bromomethyl intermediate confirmed by NMR and IR |
| 2 | Reaction of 3-(bromomethyl)benzonitrile with pyrazin-2-ylamine in DMF, K2CO3, KI, microwave irradiation at 100°C for 10 min | 30-40 | Formation of this compound confirmed by ^1H-NMR (singlet at ~5.6 ppm for CH2-N) and IR (nitrile peak at 2220 cm⁻¹) |
| 3 | Purification by recrystallization and column chromatography | - | Product isolated as yellow powder, melting point and purity confirmed |
Variations and Related Synthetic Routes
- Some synthetic protocols use palladium-catalyzed Suzuki or Sonogashira coupling reactions to introduce heterocyclic moieties on benzonitrile derivatives, but for this compound specifically, nucleophilic substitution remains the primary method.
- Microwave-assisted synthesis has been shown to improve reaction times and yields compared to conventional heating.
- The use of different bases (e.g., triethylamine) and solvents (e.g., acetonitrile) can be optimized depending on the scale and desired purity.
Research Findings and Analytical Characterization
- The IR spectra consistently show a strong nitrile (C≡N) stretch around 2220 cm⁻¹, confirming the benzonitrile moiety.
- ^1H-NMR spectra display characteristic signals for the aminomethyl group (–CH2–N–) as a singlet near 5.5–5.7 ppm.
- ^13C-NMR confirms the presence of the nitrile carbon (~117 ppm) and aromatic carbons.
- Mass spectrometry confirms the molecular ion peak consistent with the molecular formula of this compound.
Summary Table of Key Spectroscopic Data
| Spectroscopic Method | Key Signals/Peaks | Interpretation |
|---|---|---|
| IR | ~2220 cm⁻¹ | Nitrile (C≡N) stretch |
| ^1H-NMR | 5.6 ppm (singlet, 2H) | Aminomethyl –CH2–N– protons |
| 7.0–8.5 ppm (multiplets) | Aromatic and pyrazine protons | |
| ^13C-NMR | ~117 ppm | Nitrile carbon |
| 120–150 ppm | Aromatic and pyrazine carbons | |
| MS | Molecular ion peak matching expected molecular weight | Confirms molecular identity |
Q & A
Q. What are the optimized synthetic routes for 3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile, and how is purity ensured?
The compound can be synthesized via azide-triazole cycloaddition or similar heterocyclic coupling reactions. For example, a related benzonitrile derivative (4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) was synthesized by reacting triazenylpyrazole precursors with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) achieved 88–96% yields. Reaction progress was monitored by TLC, and purity was confirmed using H/C NMR, IR, and HRMS .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H NMR (400 MHz) and C NMR (100 MHz) in deuterated chloroform to confirm proton and carbon environments.
- Mass Spectrometry : High-resolution EI-MS for molecular ion validation (e.g., observed m/z 224.0803 vs. calculated 224.0805).
- Infrared Spectroscopy : IR peaks (e.g., 2228 cm for C≡N, 2121 cm for azide groups) to identify functional groups.
- Chromatography : TLC (cyclohexane/ethyl acetate 2:1, ) and flash chromatography for purification .
Advanced Research Questions
Q. How does the cyano group in benzonitrile derivatives influence molecular interactions in receptor binding?
Structural studies on antagonists like AB928 reveal that the cyano group forms critical hydrogen bonds with residues in orthosteric pockets. For example, in AR receptor complexes, the methylbenzonitrile moiety enhances binding affinity compared to non-cyano substituents due to polar interactions. This highlights the importance of cyano groups in rational drug design for optimizing ligand-receptor specificity .
Q. What role does this compound play in soil organic carbon (SOC) analysis?
Pyrolysis-GC/MS studies identify methylbenzonitrile as a nitrogen-containing compound correlated with SOC content. Its abundance, alongside indoles and alkylbenzimidazoles, serves as a pyrolytical fingerprint for SOC prediction. Partial least squares (PLS) models using these compounds achieved significant SOC prediction (), enabling rapid soil quality assessment .
Q. How is X-ray crystallography applied to determine the structural conformation of this compound?
The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, a related benzonitrile-tetrazole hybrid was crystallized, and its anticlinal conformation was resolved using van der Waals packing analysis. SHELX enables robust refinement of high-resolution or twinned data, critical for confirming bond angles and torsional strain in aromatic systems .
Q. What interdisciplinary applications exist beyond medicinal chemistry?
- Environmental Science : Pyrolytical profiling for SOC quantification .
- Material Science : As a precursor for nitrogen-rich polymers or coordination complexes due to its aromatic and cyano functionalities.
- Analytical Chemistry : As a standard for calibrating GC/MS or NMR instruments in heterocyclic compound analysis.
Methodological Considerations
Q. How can researchers optimize reaction conditions for similar benzonitrile derivatives?
- Temperature Control : Gradual heating (e.g., 0°C to 50°C) minimizes side reactions.
- Catalyst Selection : Acidic conditions (e.g., trifluoroacetic acid) enhance azide cyclization efficiency.
- Purification Strategy : Dry-load flash chromatography reduces silica gel usage and improves yield .
Q. What computational tools complement experimental data for structural analysis?
- Molecular Docking : Software like AutoDock Vina to predict binding modes in receptor pockets.
- Density Functional Theory (DFT) : For optimizing geometry and simulating IR/NMR spectra.
- SHELXTL : For refining crystallographic data and resolving torsional ambiguities .
Data Validation & Contradiction Management
Q. How should discrepancies between pyrolytical and spectroscopic data be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
